(1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine
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Overview
Description
(1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine typically involves the reaction of an indazole derivative with a trifluoroethylating agent. Common reagents used in the synthesis include trifluoroethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis
Biology: In biological research, indazole derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators. (1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine may be explored for similar applications.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity or selectivity for certain targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Indazole: The parent compound, known for its diverse biological activities.
Trifluoroethylated Indazoles: Compounds with similar trifluoroethyl groups, which may have enhanced biological activity or stability.
Uniqueness: (1-(2,2,2-Trifluoroethyl)-1H-indazol-5-yl)methanamine is unique due to the presence of both the indazole core and the trifluoroethyl group. This combination may confer unique properties, such as increased lipophilicity or enhanced binding affinity for certain biological targets.
Properties
Molecular Formula |
C10H10F3N3 |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16/h1-3,5H,4,6,14H2 |
InChI Key |
BJADZUHNWGHUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F |
Origin of Product |
United States |
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